CID 156588649

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

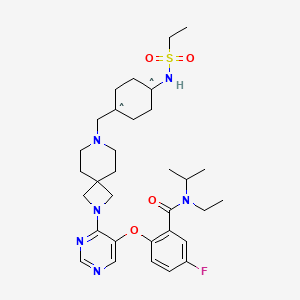

Structure

2D Structure

Properties

Molecular Formula |

C32H45FN6O4S |

|---|---|

Molecular Weight |

628.8 g/mol |

InChI |

InChI=1S/C32H45FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-23,36H,5-8,10-11,13-16,19-21H2,1-4H3 |

InChI Key |

JPSDPGCHZYJBKC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C[C]5CC[C](CC5)NS(=O)(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development of Cid 156588649

Established Synthetic Pathways for CID 156588649

The initial and most established synthetic route to ARD-69 (also referred to as compound 34 in the primary literature) involves a multi-step convergent synthesis strategy. The key steps include the independent synthesis of the three core components: the AR antagonist, the VHL ligand, and the linker, followed by their sequential coupling.

A crucial reaction in the assembly of the final molecule is the Sonogashira coupling. This cross-coupling reaction is employed to connect a terminal alkyne-containing linker to an aryl halide-functionalized AR antagonist precursor. For instance, the synthesis of a key intermediate involves the coupling of an ethynyl-containing fragment with a bromo-substituted aromatic compound in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst like cuprous iodide (CuI), in a suitable solvent system like DMF/triethylamine. umich.edu

The final step in the synthesis of ARD-69 typically involves an amide bond formation to connect the VHL ligand-linker construct with the modified AR antagonist. This is a standard peptide coupling reaction, often utilizing common coupling reagents to facilitate the formation of the amide linkage.

Methodologies for Structural Elucidation and Purity Assessment of this compound and its Analogs

The structural integrity and purity of this compound and its analogs are paramount for accurate biological evaluation. A combination of standard and advanced analytical techniques is employed for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for the structural elucidation of the final compound and all synthetic intermediates. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired molecular structure. acs.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, further confirming their identity. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful tool for both purity assessment and identification of any byproducts or degradation products. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique for assessing the purity of the final compound and its intermediates. By using a suitable stationary and mobile phase, impurities can be separated from the main compound and quantified.

The table below summarizes the analytical techniques used for the characterization of this compound.

| Analytical Technique | Purpose |

| ¹H NMR | Elucidation of the proton framework of the molecule. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. |

| UPLC-MS | Purity assessment and confirmation of molecular weight. |

| HRMS | Precise determination of the molecular formula. |

| HPLC | Quantification of purity. |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The development of analogs of this compound has been crucial in understanding the structure-activity relationships (SAR) that govern its potency and efficacy as an AR degrader.

Rational Design Principles for this compound Derivatives

The design of this compound derivatives has been guided by several key principles aimed at optimizing its degradation capabilities. A primary focus has been the modification of the linker. The length, rigidity, and composition of the linker have been shown to be critical for the effective formation of the ternary complex between the AR, the PROTAC, and the VHL E3 ligase. researchgate.net Studies have shown that increasing the rigidity of the linker can lead to enhanced PROTAC activity. mdpi.com

Another important aspect of the rational design has been the exploration of different VHL ligands. Interestingly, it has been discovered that even VHL ligands with a relatively weak binding affinity can be incorporated into highly effective AR degraders. researchgate.net This finding has broadened the scope for the design of new analogs with potentially improved properties.

Synthetic Strategies for this compound Analog Libraries

The synthesis of libraries of this compound analogs is essential for comprehensive SAR studies. These libraries are typically generated by systematically varying one of the three components of the PROTAC: the AR ligand, the linker, or the E3 ligase ligand.

A common strategy involves the synthesis of a common intermediate, for example, the AR antagonist with a reactive handle, which can then be coupled with a diverse set of pre-synthesized linkers attached to the VHL ligand. This modular approach allows for the rapid generation of a wide range of analogs for biological screening. Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have also been utilized for the efficient and chemoselective ligation of the different building blocks. invivochem.com

The biological evaluation of these analog libraries has provided valuable insights into the SAR of AR-targeting PROTACs. For instance, the degradation capacity of different analogs is often assessed in various prostate cancer cell lines.

The table below presents a summary of the degradation data for this compound in different prostate cancer cell lines.

| Cell Line | DC₅₀ (nM) | Maximum Degradation (%) | Reference |

| LNCaP | 0.86 | >95 | researchgate.net |

| VCaP | 0.76 | >95 | researchgate.net |

| 22Rv1 | 10.4 | >95 | researchgate.net |

Molecular and Cellular Mechanism of Action Studies for Cid 156588649

Target Identification and Validation Methodologies for CID 156588649

The identification of molecular targets is a critical first step in elucidating the mechanism of action of a novel compound. nih.govbiorxiv.org Methodologies for target identification can range from genetic approaches to chemical biology and proteomic techniques. nih.govnih.gov

Proteomic and Genomic Profiling Approaches for this compound Interactions

Proteomic and genomic profiling are powerful tools for identifying the cellular components that interact with a small molecule. nih.govnih.govnih.govnih.gov These approaches can provide an unbiased, global view of the changes in protein expression, localization, or modification, as well as genetic alterations, in response to compound treatment.

No studies employing proteomic or genomic profiling to investigate the interactions of this compound have been published.

Ligand-Binding Assays and Kinetic Analysis of this compound-Target Interactions

Once potential targets are identified, ligand-binding assays are employed to confirm direct physical interaction and to quantify the binding affinity and kinetics. nih.govnih.gov These assays are fundamental in validating a target and understanding the nature of the compound-target relationship.

There is no available data from ligand-binding assays or kinetic analyses for this compound.

Biophysical Techniques for Investigating this compound Binding (e.g., Cellular Thermal Shift Assay, MicroScale Thermophoresis)

Biophysical techniques provide further evidence of target engagement within a cellular context or with purified components. The Cellular Thermal Shift Assay (CETSA) assesses target engagement by measuring changes in protein thermal stability upon ligand binding. scilifelab.senih.govnih.govresearchgate.netresearchgate.net MicroScale Thermophoresis (MST) measures changes in the movement of molecules along a temperature gradient to determine binding affinities. nih.govnuvisan.comcolorado.educreative-biolabs.comupenn.edu

No published research has utilized CETSA, MST, or other biophysical methods to investigate the binding characteristics of this compound.

Characterization of Molecular Interactions and Binding Affinity of this compound

Detailed characterization of the molecular interactions and thermodynamics of binding provides a deeper understanding of the forces driving the compound-target interaction.

Surface Plasmon Resonance (SPR) and Related Label-Free Techniques for this compound

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. It is a widely used method for characterizing the interaction between a small molecule and its purified target protein. biorxiv.org

No SPR or other label-free analysis data for this compound is publicly available.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Binding

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of a binding event. nih.govnih.govharvard.edu It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. unimelb.edu.aumalvernpanalytical.com

No ITC data or thermodynamic profiles for the binding of this compound to any biological target have been reported in the scientific literature.

No Publicly Available Research Data Found for Chemical Compound this compound

Despite a comprehensive search for scientific literature and data, no public information was found regarding the chemical compound identified as "this compound." Searches for this specific compound in relation to its molecular and cellular mechanisms of action, including its effects on downstream signaling pathways and cellular phenotypes, did not yield any relevant results.

The investigation aimed to gather data for the following areas of study for this compound:

Elucidation of Downstream Signaling Pathways:

Gene Expression Profiling (Transcriptomics)

Protein Phosphorylation and Activation Studies (Phosphoproteomics)

Reporter Gene Assays for Pathway Activation

Cellular Phenotypic Assays for Mechanistic Insight:

Cell Viability and Proliferation Studies

Cell Migration and Invasion Assays

The absence of information across scientific databases and public resources suggests that this compound may be a novel compound that has not yet been characterized in published literature, a proprietary compound with research data that is not publicly accessible, or an identifier that is not in common use within the scientific community.

Therefore, it is not possible to provide an article detailing the molecular and cellular mechanism of action for this compound as requested, due to the lack of available scientific data.

No Publicly Available Data on the Apoptotic and Cell Cycle Effects of this compound

Despite a thorough search of scientific databases and public records, there is currently no available research detailing the molecular and cellular mechanisms of action for the chemical compound identified as this compound, specifically concerning its effects on apoptosis and cell cycle modulation.

This lack of information prevents the creation of a scientifically accurate and detailed article as requested. The requested sections and subsections, including any potential data tables on research findings, cannot be generated without publicly accessible primary research or review articles.

It is possible that research on this compound is proprietary, in its early stages and not yet published, or that the compound has not been a subject of investigation for its effects on apoptosis and the cell cycle. Without any available data, a substantive report on this specific topic cannot be compiled.

No Information Found for Chemical Compound this compound

Following a comprehensive search for the chemical compound identified as "this compound," no corresponding entry or data could be located in publicly available chemical databases and scientific literature. As a result, the generation of an article detailing the computational and theoretical investigations of this specific compound is not possible.

The identifier "this compound" does not appear to be a valid or publicly registered Compound ID in major chemical repositories. Searches for this specific identifier did not yield any relevant information regarding its chemical structure, properties, or any associated research.

Without foundational information on the compound, it is impossible to conduct the requested analyses, including:

Computational and Theoretical Investigations of Cid 156588649

Quantum Chemical Calculations:These calculations require the molecular structure to determine electronic properties and reactivity.

Given the strict adherence to the provided outline and the focus solely on "CID 156588649," the absence of any data on this compound prevents the creation of the requested scientific article. It is recommended to verify the compound identifier and ensure it is a valid and publicly accessible entry.

Preclinical Model Systems for Mechanistic Research with Cid 156588649

In Vitro Complex Biological Systems for CID 156588649 Investigation

Complex in vitro models are crucial for dissecting the cellular and molecular mechanisms of IRAK4 inhibition by compounds such as this compound. These systems offer a controlled environment to study specific biological processes that are otherwise difficult to assess in vivo.

Co-culture Models for Cell-Cell Interaction Studies with this compound

Co-culture models, which involve culturing two or more different cell types together, are invaluable for studying the interplay between various cells in a disease context. For an IRAK4 inhibitor like this compound, these models can simulate the complex cellular communication that occurs during an inflammatory response or within a tumor microenvironment. For instance, co-cultures of immune cells, such as macrophages and lymphocytes, with stromal cells like fibroblasts or endothelial cells can mimic the inflammatory milieu of diseases like rheumatoid arthritis. cornell.educuris.com

In the context of rheumatological diseases, co-culture systems involving rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and macrophages have been used to model inflammatory pathophysiology. cornell.edu The application of an IRAK4 inhibitor in such a system could elucidate its ability to modulate the pro-inflammatory crosstalk between these cell types, which is critical in the pathogenesis of the disease. Similarly, in oncology, co-culturing cancer cells with immune cells can reveal how an IRAK4 inhibitor might alter the tumor's immune evasion mechanisms. frontiersin.org

A key application of co-culture models is to investigate the paracrine signaling between different cell populations. This is often achieved using transwell systems, where two cell types are grown in separate compartments but share the same culture medium, allowing for the exchange of soluble factors. opnme.com This setup would be instrumental in determining if this compound's effect on one cell type, for example, the inhibition of cytokine release from macrophages, can indirectly influence the behavior of a neighboring cell type, such as the proliferation of synovial fibroblasts.

| Cell Type 1 | Cell Type 2 | Research Focus with IRAK4 Inhibition | Potential Findings with this compound |

| Macrophages | Fibroblast-like Synoviocytes (from RA patients) | Modulation of inflammatory crosstalk in rheumatoid arthritis. cornell.edu | Reduction of pro-inflammatory cytokine secretion and fibroblast activation. |

| Cancer Cells | T-lymphocytes | Reversal of immune suppression in the tumor microenvironment. frontiersin.org | Enhanced T-cell mediated cytotoxicity against tumor cells. |

| Dendritic Cells | B-cells | Inhibition of autoantibody production in autoimmune models. cornell.edu | Decreased B-cell activation and differentiation into plasma cells. |

Organoid and Spheroid Cultures as Advanced In Vitro Models for this compound

Organoids and spheroids represent a significant leap from traditional two-dimensional cell cultures, offering a three-dimensional architecture that more closely mimics the in vivo environment of tissues and tumors. nih.govaltex.org Spheroids are simpler 3D aggregates of one or more cell types, while organoids are derived from stem cells and can self-organize into structures that replicate the architecture and function of an organ. altex.org

For investigating an IRAK4 inhibitor like this compound, patient-derived tumor organoids could be particularly valuable. These models can retain the genetic and phenotypic heterogeneity of the original tumor, providing a platform for personalized medicine research. researchgate.net By treating tumor organoids with this compound, researchers could study its impact on tumor growth, viability, and the expression of inflammatory markers within a more physiologically relevant context. While specific studies on IRAK4 inhibitors in organoids are still emerging, the potential to model diseases like colorectal cancer or pancreatic ductal adenocarcinoma, where IRAK4 is implicated, is significant. nih.gov

Spheroid models, often used in cancer research, can be employed to study the penetration of a compound into a solid tumor mass and its effect on different cell layers, including the hypoxic core. This would be a critical mechanistic study for this compound to understand its potential efficacy in solid tumors.

Microphysiological Systems (e.g., Organ-on-a-chip) in this compound Research

Microphysiological systems (MPS), also known as organ-on-a-chip technology, represent the cutting edge of in vitro modeling. These devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.govfrontiersin.orgjohnshopkins.edu An MPS can incorporate multiple cell types in a 3D arrangement with continuous perfusion, mimicking the dynamic microenvironment of a living organ. frontiersin.org

For a compound like this compound, an "inflammation-on-a-chip" model could be developed, integrating immune cells, endothelial cells, and tissue-specific cells to study the entire cascade of an inflammatory response. This would allow for real-time monitoring of cell migration, cytokine gradients, and the effect of the IRAK4 inhibitor on these processes under flow conditions. Furthermore, multi-organ MPS could be used to investigate the systemic effects of IRAK4 inhibition and the compound's potential interactions between different organs, such as the liver and a target inflammatory site. frontiersin.org Although the application of MPS in IRAK4 research is in its early stages, these models hold immense promise for providing a more holistic understanding of a compound's mechanism of action. nih.govaltex.org

Ex Vivo Tissue Culture Studies with this compound

Ex vivo tissue culture provides a bridge between in vitro and in vivo studies by using fresh tissue explants maintained in a controlled laboratory environment. This approach preserves the native tissue architecture and cellular diversity, offering a highly relevant model for mechanistic investigations. opnme.com

For an IRAK4 inhibitor, ex vivo studies on human tissues can provide valuable insights. For example, the use of human lung tissue to study the effects of an IRAK4 inhibitor on TLR4 and TLR7/8 stimulation has been reported. opnme.com This type of study could be replicated with this compound to assess its ability to suppress inflammatory responses in a complex human tissue environment. Similarly, whole blood assays, where blood from healthy volunteers or patients is treated with the compound, can be used to evaluate the pharmacological activity on systemic inflammatory responses. nih.gov

| Tissue Type | Stimulus | Key Readouts for IRAK4 Inhibition | Relevance for this compound |

| Human Lung Tissue | TLR ligands (e.g., LPS) | Reduction in pro-inflammatory cytokine and chemokine production. opnme.com | Direct assessment of anti-inflammatory potential in a human respiratory tissue model. |

| Human Whole Blood | R848 (TLR7/8 agonist) | Suppression of NF-κB dependent cytokines (IL-1β, TNF-α, IL-6). nih.gov | Evaluation of systemic immunomodulatory effects. |

| Synovial Explants (from RA patients) | Endogenous inflammatory mediators | Inhibition of spontaneous cytokine release and matrix metalloproteinase expression. | Mechanistic insights into the direct effects on diseased joint tissue. |

In Vivo Disease Models for Mechanistic Elucidation of this compound (without efficacy or clinical focus)

In vivo models are indispensable for understanding the complex physiological and pathological responses to a compound within a living organism. For mechanistic elucidation of an IRAK4 inhibitor like this compound, various animal models of disease are employed, with a focus on understanding the biological pathways affected rather than clinical efficacy.

Future Research Directions and Unanswered Questions Regarding Cid 156588649

Emerging Research Areas for CID 156588649 Investigation

Future investigations into this compound are expected to branch into several key areas, aiming to refine its properties and explore its broader therapeutic applications.

A primary focus will be on the development of second-generation inhibitors . While this compound has shown promise, the potential for the emergence of drug-resistant viral strains is a significant concern. unc.eduwikipedia.org Researchers will likely focus on designing new analogs of this compound that are less susceptible to resistance. This can be achieved by targeting highly conserved regions of the Mpro active site, making it more difficult for the virus to evolve resistance without compromising its own viability. elifesciences.org

Another emerging area is the exploration of alternative "warheads." The reactive group, or "warhead," of a covalent inhibitor is responsible for forming the irreversible bond with the target enzyme. cas.org Research is ongoing to develop novel electrophilic groups that offer improved selectivity and safety profiles compared to traditional warheads. acs.orgnih.gov For this compound, this could involve modifying its existing reactive moiety or replacing it entirely with a novel chemical entity that demonstrates enhanced target specificity and reduced off-target reactivity.

Furthermore, there is growing interest in investigating the potential of this compound against other coronaviruses . The main proteases of different coronaviruses share structural similarities, suggesting that inhibitors developed for SARS-CoV-2 could have broader antiviral activity. nih.gov Future studies will likely involve testing this compound and its derivatives against a panel of proteases from other pathogenic coronaviruses to assess its potential as a broad-spectrum antiviral agent.

| Emerging Research Area | Primary Goal | Potential Impact |

| Second-Generation Inhibitors | Overcome potential drug resistance | Development of more durable antiviral therapies |

| Alternative "Warheads" | Improve selectivity and safety | Reduced side effects and off-target toxicity |

| Broad-Spectrum Activity | Combat a range of coronaviruses | Preparedness for future coronavirus outbreaks |

Methodological Advancements and Challenges in this compound Research

The advancement of research on this compound is intrinsically linked to the development of sophisticated research methodologies. Structure-based drug design (SBDD) has been instrumental in the initial identification and optimization of Mpro inhibitors and will continue to be a cornerstone of future research. wikipedia.orgnih.govnih.gov The increasing accuracy of computational models and simulations will allow for more precise predictions of binding affinities and the effects of mutations on inhibitor efficacy.

However, several challenges remain. A significant hurdle is the accurate prediction of off-target effects . While covalent inhibitors offer high potency, their reactive nature raises concerns about potential interactions with other proteins in the body, which could lead to adverse effects. cas.orgresearchgate.net Developing more reliable in silico and in vitro methods to predict and assess off-target binding will be crucial for the safe development of this compound-based therapeutics.

Another challenge lies in overcoming drug resistance . Viruses, particularly RNA viruses like coronaviruses, have a high mutation rate, which can lead to the rapid development of resistance to antiviral drugs. unc.eduwikipedia.org A key methodological advancement will be the development of robust assays to rapidly identify resistance mutations and to screen for inhibitors that are effective against these variants. This proactive approach to drug design is essential for staying ahead of viral evolution. elifesciences.org

Finally, the characterization of the covalent binding kinetics presents a methodological challenge. Understanding the rate at which this compound forms a covalent bond with Mpro is critical for optimizing its pharmacological properties. Advanced biophysical techniques are needed to accurately measure these kinetic parameters and to elucidate the detailed mechanism of inhibition. nih.gov

| Methodological Area | Advancement/Challenge | Significance |

| Computational Modeling | Improved accuracy of SBDD | More efficient design of potent and selective inhibitors |

| Safety Assessment | Prediction of off-target effects | Ensuring the safety of covalent inhibitors |

| Resistance Profiling | Rapid identification of resistance mutations | Development of inhibitors with a high barrier to resistance |

| Kinetic Analysis | Characterization of covalent binding | Optimization of drug efficacy and duration of action |

Broader Implications of this compound Research for Chemical Biology and Medicinal Chemistry

The research into this compound and other covalent SARS-CoV-2 Mpro inhibitors has significant implications that extend beyond the immediate goal of developing a COVID-19 therapeutic. This research has contributed to a renaissance in the field of covalent drug discovery . For a long time, covalent inhibitors were often avoided by drug developers due to concerns about their potential for toxicity. nih.gov However, the success of targeted covalent inhibitors has demonstrated that, with careful design, it is possible to create highly effective and selective drugs. acs.orgnih.govresearchgate.net

This has spurred a renewed interest in the development of covalent inhibitors for a wide range of diseases. The lessons learned from the design and optimization of compounds like this compound are being applied to other challenging drug targets, including those in oncology and immunology. chemrxiv.org The ability of covalent inhibitors to achieve high potency and prolonged duration of action makes them particularly attractive for targets that have been considered "undruggable" by traditional small molecules. cas.orgnih.gov

In the realm of chemical biology , covalent inhibitors like this compound serve as powerful tools for probing the function and regulation of enzymes. By irreversibly binding to their target, these compounds can be used to study the downstream effects of enzyme inhibition in a way that is not possible with reversible inhibitors. Furthermore, the development of covalent probes with reporter tags has enabled sophisticated chemoproteomic studies to identify new drug targets and to understand the off-target effects of covalent ligands. nih.gov

The research on this compound is also driving innovation in medicinal chemistry . The need for novel, selective, and safe covalent inhibitors has led to the exploration of new electrophilic warheads and the development of new strategies for targeting specific amino acid residues. acs.org This expansion of the medicinal chemist's toolbox will undoubtedly lead to the discovery of new medicines for a variety of diseases in the future.

Q & A

Advanced Question

- Detailed synthetic procedures : Report reaction times, purification methods (e.g., column chromatography gradients), and spectroscopic data (e.g., HRMS, H/C NMR peaks) .

- Batch documentation : Track storage conditions (temperature, light exposure) and stability tests.

- Third-party validation : Share samples with independent labs for replication.

Publish supplementary materials with step-by-step videos or raw spectral data to enhance transparency .

What ethical considerations apply to studies involving this compound?

Advanced Question

- Ethical approvals : Obtain permits for animal/human studies and disclose conflicts of interest (e.g., funding from pharmaceutical companies) .

- Data sharing : Adhere to GDPR or HIPAA standards when handling sensitive data.

- Attribution : Cite prior work rigorously to avoid plagiarism and acknowledge collaborators .

How should researchers contextualize findings on this compound within existing literature?

Advanced Question

- Comparative tables : Highlight similarities/differences in efficacy, toxicity, or mechanisms vs. analogs .

- Mechanistic discordance : Discuss whether contradictory results (e.g., activation vs. inhibition of a receptor) stem from experimental models or concentration ranges .

- Impact assessment : Use citation analysis tools (Web of Science) to identify understudied applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.